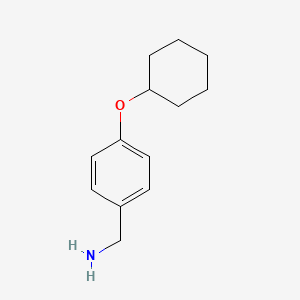

(4-(Cyclohexyloxy)phenyl)methanamine

Description

Significance of Aryl Ether Motifs in Advanced Organic Chemistry

The aryl ether motif, which consists of an oxygen atom connected to an aryl group and another alkyl or aryl group (Ar-O-R), is a fundamental structural unit in organic chemistry. byjus.com This linkage is not merely a simple connection; it is a core component of a vast array of natural products, pharmaceuticals, and advanced materials. acs.org The prevalence of the diaryl ether structure in bioactive molecules, for instance, highlights its importance in medicinal chemistry. acs.org

Role of the Methanamine Functional Group in Synthetic Strategies and Biological Modulators

The methanamine group (or methylamine (B109427), CH₃NH₂) is the simplest primary amine and serves as a versatile and fundamental building block in organic synthesis. wikipedia.org As a good nucleophile and a weak base, it readily participates in a wide range of chemical reactions. wikipedia.org Its utility is pervasive in the creation of numerous commercially significant compounds, including pharmaceuticals, agrochemicals, and solvents. wikipedia.orgyoutube.com Common reactions involving methylamine include its use in the synthesis of methyl isocyanate, sodium methyldithiocarbamate, and various methylethanolamines. wikipedia.org

In the context of medicinal chemistry, the primary amine of the methanamine moiety is a key functional group for interacting with biological targets. It can form hydrogen bonds and ionic interactions with receptors and enzymes. This functional group is present in a variety of therapeutic agents, including antidepressants and muscle relaxants. youtube.com For instance, derivatives of methylamine are crucial for synthesizing active pharmaceutical ingredients like ephedrine (B3423809) and theophylline. youtube.com The ability of the methanamine group to be readily modified through reactions like acylation and alkylation allows for the systematic alteration of a molecule's structure to optimize its biological activity. This makes it an important functional group for developing new therapeutic agents. ontosight.ai

Overview of Academic Research Trajectories for (4-(Cyclohexyloxy)phenyl)methanamine and Structurally Related Compounds

Academic and industrial research into this compound and its analogs focuses on their potential as intermediates and building blocks in the synthesis of more complex molecules. While detailed studies specifically on this compound are not extensively published in peer-reviewed literature, its structural components suggest its utility in areas where aryl ether and primary amine functionalities are desired.

Structurally related compounds, such as (4-(p-Tolyloxy)phenyl)methanamine, serve as valuable case studies. Research on this compound highlights its role as a precursor in the synthesis of novel therapeutic agents. The synthesis of its hydrochloride salt, for example, has been detailed in patent literature, indicating its importance as a stable intermediate for further chemical transformations. chemicalbook.com

The general synthetic approach to these types of molecules often involves the formation of the ether linkage, followed by the introduction or modification of the methanamine group. For instance, a common route could involve the nucleophilic substitution reaction between a phenol (B47542) and a cyclohexyl halide, followed by reactions to install the aminomethyl group on the phenyl ring. The bifunctional nature of these compounds, possessing both a reactive primary amine and a stable aryl ether, makes them versatile scaffolds for building diverse molecular architectures aimed at interacting with biological systems.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| CAS Number | 100617-42-3 |

| Structure | A phenyl ring substituted with a cyclohexyloxy group at position 4 and a methanamine group at position 1. |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| (4-(p-Tolyloxy)phenyl)methanamine | C₁₄H₁₅NO | 213.27 |

| 4-Phenylcyclohexylamine | C₁₂H₁₇N | 175.27 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexyloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGIKTKRPOBYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100617-42-3 | |

| Record name | [4-(cyclohexyloxy)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Cyclohexyloxy Phenyl Methanamine

Retrosynthetic Analysis of the (4-(Cyclohexyloxy)phenyl)methanamine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler precursor structures. numberanalytics.comdeanfrancispress.comewadirect.com For this compound, two primary disconnection points are identified: the C-O ether bond and the C-C bond between the phenyl ring and the aminomethyl group. This leads to two plausible synthetic strategies.

Strategy A: This approach involves disconnecting the aryl-ether bond first. This suggests a reaction between a cyclohexyl precursor and a 4-hydroxy-substituted phenylmethanamine derivative. A subsequent disconnection of the aminomethyl group from the phenol (B47542) ring leads back to simpler starting materials like 4-hydroxybenzonitrile (B152051) or 4-hydroxybenzaldehyde (B117250).

Strategy B: An alternative strategy is to first disconnect the aminomethyl group. This points to an intermediate such as 4-(cyclohexyloxy)benzonitrile (B2773509) or 4-(cyclohexyloxy)benzaldehyde (B1338954). The subsequent disconnection of the ether bond then leads back to 4-hydroxybenzonitrile or 4-hydroxybenzaldehyde and a cyclohexyl precursor. This strategy is often preferred as it installs the sensitive amine functionality in the final step, avoiding potential side reactions in earlier stages.

These disconnections reveal that the synthesis can be strategically assembled from precursors such as a p-substituted phenol and a cyclohexyl derivative.

Approaches to the Formation of the Cyclohexyloxy Phenyl Ether Linkage

The formation of the aryl-alkyl ether bond is a critical step in the synthesis of the target molecule. wikipedia.org Established chemical reactions provide reliable methods for achieving this transformation.

Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. masterorganicchemistry.combyjus.comyoutube.com In this context, a phenoxide ion acts as the nucleophile, attacking a cyclohexyl electrophile.

The Williamson ether synthesis is the most common and direct application of this principle for forming the cyclohexyloxy phenyl ether linkage. wikipedia.org The reaction involves the deprotonation of a phenol derivative to form a more nucleophilic phenoxide ion, which then displaces a halide or other suitable leaving group from a cyclohexyl ring system.

Key components of this reaction include:

Phenolic Substrate: A molecule like 4-hydroxybenzonitrile or 4-hydroxybenzaldehyde.

Base: A base is required to deprotonate the phenol. The choice of base can influence reaction efficiency.

Cyclohexyl Electrophile: Cyclohexyl bromide or cyclohexyl tosylate are common choices.

Solvent: Polar aprotic solvents are typically used to dissolve the reactants and facilitate the substitution reaction.

| Phenolic Substrate | Cyclohexyl Reagent | Base | Solvent | Typical Conditions |

| 4-Hydroxybenzonitrile | Cyclohexyl Bromide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C |

| 4-Hydroxybenzaldehyde | Cyclohexyl Tosylate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp to 60 °C |

| 4-Hydroxyphenylnitromethane | Cyclohexyl Bromide | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Reflux |

Beyond the classical Williamson synthesis, other etherification methods have been developed, although they are less commonly applied for this specific transformation. The Ullmann condensation, for example, is typically used for the synthesis of diaryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org While adaptable, it is generally more vigorous than required for an alkyl-aryl ether synthesis. Modern cross-coupling reactions, such as the Buchwald-Hartwig etherification, provide milder conditions for C-O bond formation but are often employed for more sterically hindered or complex substrates. For the synthesis of this compound, the Williamson ether synthesis remains the most straightforward and cost-effective method. wikipedia.org

Synthetic Routes to the Phenylmethanamine Moiety

The final key step is the formation of the benzylamine (B48309) functional group. This is typically achieved by the reduction of a suitable nitrogen-containing precursor or through direct amination methods.

Reduction strategies are among the most versatile and widely used methods for synthesizing amines due to the availability of various precursors. jocpr.com

One prominent route is the reduction of a nitrile . The intermediate, 4-(cyclohexyloxy)benzonitrile, can be synthesized via the Williamson etherification of 4-hydroxybenzonitrile. The cyano group is then reduced to a primary aminomethyl group. This transformation can be achieved using several powerful reducing agents.

Another common strategy is reductive amination . jocpr.comorganic-chemistry.org This "one-pot" procedure involves the reaction of an aldehyde, 4-(cyclohexyloxy)benzaldehyde, with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the desired primary amine. This method avoids the handling of highly reactive reducing agents like LiAlH₄.

| Precursor | Method | Reducing Agent | Solvent | Key Advantages |

| 4-(Cyclohexyloxy)benzonitrile | Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | High reactivity, excellent yields |

| 4-(Cyclohexyloxy)benzonitrile | Catalytic Hydrogenation | Hydrogen (H₂), Raney Nickel or Palladium on Carbon (Pd/C) | Ethanol, Methanol | Milder conditions, scalable |

| 4-(Cyclohexyloxy)benzaldehyde | Reductive Amination | Sodium Borohydride (NaBH₄), Ammonia | Methanol | Operationally simple, good functional group tolerance |

| 4-(Cyclohexyloxy)benzaldehyde | Catalytic Reductive Amination | Hydrogen (H₂), Ammonia, Palladium on Carbon (Pd/C) | Ethanol | "Green" approach, high atom economy |

Direct amination involves the formation of the C-N bond by reacting a suitable precursor with an ammonia equivalent. One approach is the nucleophilic substitution of a benzylic halide, such as 1-(bromomethyl)-4-(cyclohexyloxy)benzene, with ammonia. However, this method often suffers from a lack of selectivity, leading to the formation of secondary and tertiary amine byproducts through over-alkylation.

To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis can be employed. This method involves the reaction of the benzylic halide with potassium phthalimide. The resulting N-benzylphthalimide intermediate effectively "protects" the nitrogen, preventing over-alkylation. The primary amine is then liberated in a subsequent step, typically through hydrolysis with a strong acid (e.g., HCl) or hydrazinolysis with hydrazine (B178648) (H₂NNH₂). This two-step process provides a much cleaner route to the desired primary amine compared to direct ammonolysis.

Convergent and Linear Synthetic Pathways for this compound

The synthesis of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis. lumenlearning.com A linear synthesis builds the target molecule sequentially, with each step adding a new piece to a single growing chain. chemistnotes.com In contrast, a convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. chemistnotes.comwikipedia.org

| Aspect | Linear Synthesis Example | Convergent Synthesis Example |

|---|---|---|

| Starting Materials | 4-hydroxybenzonitrile, Cyclohexyl bromide | 4-bromobenzylamine (protected), Cyclohexanol (B46403) |

| Key Steps | 1. Etherification 2. Nitrile Reduction | 1. Independent synthesis of fragments 2. Final C-O bond formation (coupling) |

| Efficiency | Longer and less efficient; overall yield drops with each step. differencebetween.com | Shorter and more efficient; allows for parallel work. chemistnotes.com |

| Overall Yield | Generally lower due to the cumulative loss over many steps. wikipedia.org | Generally higher as the number of sequential steps is reduced. chemistnotes.com |

Catalytic Methods in the Synthesis of this compound

Catalytic methods are central to modern organic synthesis, offering efficient and selective routes for forming key chemical bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N and C-O bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction could be employed to construct this compound in two distinct ways.

One approach involves forming the C-O ether bond via a Buchwald-Hartwig coupling. This would entail reacting an appropriate cyclohexanol or its derivative with a 4-(aminomethyl)phenyl halide (or a protected version). A second approach could target the C-N bond, though this is less direct for a primary benzylamine.

The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, ligand exchange with the amine or alcohol, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the key steps of the cycle. youtube.com Bulky, electron-rich ligands like XPhos and SPhos are often employed to improve reaction rates and yields. youtube.combeilstein-journals.org

| Palladium Source | Ligand | Base | Typical Application |

|---|---|---|---|

| Pd(OAc)₂ (Palladium(II) acetate) | XPhos | KOt-Bu (Potassium tert-butoxide) | C(sp²)–N coupling of aryl halides with anilines. beilstein-journals.org |

| Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) | XPhos | NaOt-Bu (Sodium tert-butoxide) | Coupling of aryl chlorides with amines. |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Cs₂CO₃ (Cesium carbonate) | Coupling of primary amines with aryl iodides. wikipedia.org |

Other Transition Metal-Catalyzed Processes for C-C and C-Heteroatom Bond Formation

Beyond palladium, other transition metals like nickel and ruthenium are effective catalysts for forming C-C and C-heteroatom bonds. Reductive amination, a process that converts a carbonyl group to an amine, is a highly relevant strategy. In a potential synthesis of this compound, 4-(cyclohexyloxy)benzaldehyde could be reacted with ammonia in the presence of a reducing agent and a metal catalyst. Raney Nickel (Raney Ni) is a common and cost-effective catalyst for such transformations. mdpi.com Ruthenium-based catalysts have also been shown to be effective for similar aminations.

These methods provide alternative pathways that may offer advantages in terms of cost, substrate scope, or functional group tolerance compared to palladium-catalyzed reactions.

| Metal Catalyst | Reaction Type | Example Application |

|---|---|---|

| Raney Nickel (Raney Ni) | Reductive Amination / Hydrogenation | Conversion of resorcinol (B1680541) to 1,3-cyclohexanediamine (B1580663) via hydrogenation and amination. mdpi.com |

| Ruthenium (Ru) | Catalytic Amination | Used in alternative methods for the amination of ketone intermediates. |

| Palladium (Pd) | Tandem Mannich Addition/Ring-Closing | Synthesis of functionalized furanones, demonstrating C-C and C-N bond formation. nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound

The parent compound, this compound, is achiral as it does not possess a stereocenter. However, stereochemistry becomes a critical consideration for its derivatives where substitution at the benzylic carbon or on the cyclohexane (B81311) ring creates chirality. The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities and side effects. google.comrsc.org

Should a chiral derivative be the target, two main strategies can be employed: stereoselective synthesis or chiral resolution.

Stereoselective synthesis aims to create a specific enantiomer directly. This can be achieved using a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is later removed. google.com Alternatively, asymmetric catalysis, where a chiral catalyst influences the stereoselectivity of the reaction, can be used. nih.gov

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. tcichemicals.com A common method is the formation of diastereomeric salts. The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. rsc.org This reaction produces a mixture of two diastereomeric salts, which have different physical properties, including solubility. rsc.org One diastereomer can then be selectively crystallized and separated by filtration. After separation, the chiral auxiliary is removed to yield the enantiomerically pure amine. Other resolution techniques include chiral chromatography. nih.gov

| Resolving Agent | Type | Mechanism of Separation |

|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. rsc.org |

| (R)-(-)-α-Methoxyphenylacetic acid (MPA) | Chiral Acid | Used as a chiral derivatizing agent for alcohols and amines to separate enantiomers. nih.gov |

| O,O'-Diacyltartaric acid derivatives | Chiral Acid | Forms diastereomeric salts with racemic amines for separation by crystallization. google.com |

| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with amines. |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexyloxy Phenyl Methanamine

Fundamental Chemical Reactions of Aryl Methanamines

The reactivity of (4-(Cyclohexyloxy)phenyl)methanamine is largely representative of aryl methanamines, characterized by the nucleophilicity of the amine and the susceptibility of the activated aromatic ring to electrophilic attack.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to participate in several fundamental organic reactions.

Alkylation: The primary amine can undergo N-alkylation when treated with alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism. However, the reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylations and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com This "runaway" reaction often results in a mixture of products. masterorganicchemistry.com For industrial applications, alcohols are often preferred over alkyl halides as alkylating agents due to cost and waste considerations. wikipedia.org

Acylation: this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides in a process known as acylation. ncert.nic.inbyjus.com This nucleophilic substitution reaction replaces a hydrogen atom of the amino group with an acyl group (R-C=O), yielding a stable N-substituted amide. ncert.nic.in The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in

Condensation Reactions: As a primary amine, this compound can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). This reaction is a cornerstone of many more complex transformations. Furthermore, aryl amines can be involved in Ullmann-type condensation reactions, which are copper-catalyzed couplings with aryl halides to form new C-N bonds, although these typically require high temperatures. wikipedia.org

| Reaction Type | Reagent Example | Product Type | Key Characteristics |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine, Quaternary Salt | Often leads to multiple alkylations (overalkylation) due to increasing nucleophilicity of products. wikipedia.orgmasterorganicchemistry.com |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Arylacetamide | Generally a high-yield, controllable reaction forming a stable amide bond. ncert.nic.inbyjus.com |

| Condensation | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Forms a C=N double bond; a key step in many multi-step syntheses. |

Primary amines, including aryl methanamines, are susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions.

Aromatic amines are often sensitive compounds that can undergo oxidation simply upon exposure to air, which can lead to the formation of colored impurities. ncert.nic.in The use of stronger oxidizing agents can lead to a variety of products. For instance, oxidation of primary amines can yield nitroso compounds, which may react further. youtube.com Controlled oxidation can be challenging, but specific reagents can be employed to target the formation of products like oximes or, with more powerful oxidants, nitro compounds.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the cyclohexyloxy group and the methanamine group. wikipedia.org

Directing Effects: The cyclohexyloxy group is an alkoxy group, which is a strong activating group and an ortho, para-director. youtube.com It stabilizes the cationic intermediate (arenium ion) formed during the substitution through resonance, particularly when the electrophile adds to the ortho or para positions. youtube.com The methanamine group (-CH₂NH₂) is also activating and ortho, para-directing.

Reaction Conditions: A critical consideration for EAS reactions on aryl amines is the acidity of the reaction medium. byjus.com In the presence of strong acids, which are often used as catalysts (e.g., in nitration or Friedel-Crafts reactions), the basic amine group is protonated to form an ammonium ion (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director. learncbse.in Therefore, the reaction outcome is a balance between the powerful ortho, para-directing effect of the cyclohexyloxy group and the meta-directing effect of the protonated aminomethyl group. Given the strong activating nature of the alkoxy group, substitution is expected to be directed predominantly to the positions ortho to the cyclohexyloxy group (positions 3 and 5 on the ring).

| Substituent Group | Electronic Effect | Directing Influence |

| -O-Cyclohexyl | Activating (Electron-donating via resonance) | Ortho, Para |

| -CH₂NH₂ | Activating (Weakly electron-donating) | Ortho, Para |

| -CH₂NH₃⁺ (in acid) | Deactivating (Electron-withdrawing via inductive effect) | Meta |

The cyclohexyloxy group consists of an ether linkage (C-O-C). Ethers are generally known for their low reactivity, making them useful as solvents. youtube.com Their most significant reaction is cleavage under harsh conditions.

Treatment of an alkyl aryl ether like this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the C-O bond. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For alkyl aryl ethers, the cleavage invariably occurs at the alkyl-oxygen bond, because the aryl-oxygen bond has partial double-bond character and the phenyl ring is resistant to nucleophilic attack. organicmystery.com The products of this reaction would be (4-(aminomethyl)phenol) and a cyclohexyl halide.

Exploration of Complex Reaction Pathways and Transformations

The fundamental reactivity of this compound makes it a valuable building block in more complex synthetic strategies, particularly in the construction of diverse molecular scaffolds.

Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient in medicinal and synthetic chemistry. nih.gov Primary amines are frequent participants in many named MCRs.

This compound can serve as the amine component in several well-known MCRs:

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. mdpi.com

Strecker Synthesis: A three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, a precursor to amino acids. nih.gov

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov

The incorporation of the this compound moiety into these reactions allows for the rapid generation of complex molecules with a high degree of structural diversity, leveraging the unique steric and electronic properties of the cyclohexyloxy group.

Pericyclic Reactions (e.g., Povarov [4+2] Cycloaddition)

The Povarov reaction is a powerful method for synthesizing tetrahydroquinoline derivatives through a formal [4+2] cycloaddition. wikipedia.org This reaction typically involves the condensation of an aromatic amine with an aldehyde to form an imine, which then reacts with an electron-rich alkene. wikipedia.org As a primary benzylic amine, this compound could theoretically serve as the amine component, reacting with an aldehyde to generate an N-benzylidene imine intermediate. This intermediate would be a candidate for a subsequent Lewis acid-catalyzed cycloaddition with a suitable dienophile.

However, a thorough search of chemical databases and literature yields no specific studies where this compound has been utilized in a Povarov reaction. The influence of the bulky cyclohexyloxy group on the steric and electronic properties of the resulting imine, and consequently on the reaction's feasibility, regioselectivity, and stereoselectivity, remains uninvestigated.

Amine-Mediated Ring Opening Reactions (e.g., Epoxides)

Primary amines are common nucleophiles for the ring-opening of epoxides, a fundamental reaction that produces valuable β-amino alcohols. jsynthchem.comrsc.org The reaction mechanism is typically SN2, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring. jsynthchem.com For unsymmetrical epoxides, the regioselectivity of the attack (at the less or more substituted carbon) can be influenced by steric factors and the reaction conditions (acidic or basic catalysis). researchgate.net

This compound, with its nucleophilic -NH2 group, is an expected reactant for such transformations. However, no specific experimental data, such as reaction yields, regioselectivity ratios, or kinetic profiles for its reaction with various epoxides (e.g., styrene (B11656) oxide, propylene (B89431) oxide), have been published.

Sigmatropic Rearrangements of Related Amine Ylids

Sigmatropic rearrangements, such as the evitachem.comrsc.org-sigmatropic rearrangement, are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. Ammonium ylides, which can be generated from tertiary amines, are known to undergo such rearrangements. rsc.orgnih.gov To study a related rearrangement involving this compound, it would first need to be converted into a suitable tertiary amine and then into a quaternary ammonium salt, from which an ylide could be generated upon treatment with a strong base.

The scientific literature contains no reports on the synthesis of such quaternary ammonium salts derived from this compound, nor on the generation and subsequent sigmatropic rearrangement of the corresponding ylides. rsc.orgnih.govsemanticscholar.org

Reaction Mechanism Elucidation

Computational Studies of Transition States and Reaction Intermediates

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies and geometries of reactants, products, transition states, and intermediates. nih.govnih.gov Such studies could provide invaluable insights into the hypothetical reactions of this compound. For instance, computational modeling could predict the activation energy barriers for its participation in the Povarov reaction or determine the preferred transition state geometry in an epoxide ring-opening, thereby predicting regioselectivity.

Despite the potential for such investigations, no computational studies focusing specifically on the reaction mechanisms of this compound have been published.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Currently, there is no available kinetic or thermodynamic data for the reactions outlined above involving this specific compound.

Influence of Catalysis and Solvent Environment on Reaction Mechanisms

The choice of catalyst and solvent can profoundly impact the course of a chemical reaction, affecting its rate, selectivity, and even the underlying mechanism. researchgate.net For instance, the Povarov reaction is typically catalyzed by Lewis or Brønsted acids, and the choice of acid can influence the reaction's efficiency. wikipedia.org Similarly, the regioselectivity of epoxide ring-opening can be tuned by the solvent environment. researchgate.net

While the general effects of catalysts and solvents on these reaction classes are well-documented, specific studies optimizing these conditions for reactions with this compound are absent from the literature. The interaction of the bulky, relatively nonpolar cyclohexyloxy group with different solvent environments and its potential influence on catalyst coordination remain unexplored topics.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for probing the chemical environments of atomic nuclei, offering detailed insights into the structure of (4-(Cyclohexyloxy)phenyl)methanamine. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, a complete picture of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons present in the molecule and their neighboring atoms. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the aminomethyl group, the aromatic ring, and the cyclohexyl ring.

The protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet. The protons on the para-substituted benzene (B151609) ring will show a characteristic AA'BB' system, appearing as two doublets. The proton attached to the carbon bearing the oxy group on the cyclohexyl ring (-O-CH-) will likely be a multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring will produce a series of complex multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ | Variable | Broad Singlet |

| Ar-H (ortho to -CH₂NH₂) | ~7.2 | Doublet |

| Ar-H (ortho to -O-) | ~6.9 | Doublet |

| -CH₂-NH₂ | ~3.7 | Singlet |

| -O-CH- (cyclohexyl) | ~4.2 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound is expected to show distinct peaks for each unique carbon atom in the aminomethyl, phenyl, and cyclohexyloxy groups.

The carbon of the aminomethyl group (-CH₂) will appear in the aliphatic region. The aromatic carbons will have signals in the characteristic downfield region, with the carbon attached to the oxygen appearing at a higher chemical shift than the others. The carbons of the cyclohexyl ring will be observed in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | ~45 |

| Quaternary C (Ar-O) | ~158 |

| Quaternary C (Ar-CH₂) | ~135 |

| CH (Ar) | ~128 |

| CH (Ar) | ~115 |

| CH-O (cyclohexyl) | ~75 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity between the methine and adjacent methylene protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the connection of the cyclohexyloxy group to the phenyl ring and the aminomethyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry of the cyclohexyl ring and its orientation relative to the phenyl group.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of this compound, which in turn allows for the determination of its elemental formula. The theoretical exact mass of the molecular ion [M+H]⁺ can be calculated with high accuracy.

Table 3: Theoretical HRMS Data for this compound

| Ion | Theoretical m/z |

|---|

Note: This is a calculated value.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of the compound and to obtain its mass spectrum, which provides a fragmentation pattern that can be used for structural confirmation.

The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation pathways would be expected to involve the cleavage of the benzylic C-C bond to form a stable tropylium-like ion, and the loss of the cyclohexyloxy radical or the cyclohexene (B86901) molecule through a McLafferty-type rearrangement.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₃H₁₉NO]⁺ | 205 |

| [M - NH₂]⁺ | [C₁₃H₁₇O]⁺ | 189 |

| [C₇H₈N]⁺ | [CH₂=C₆H₄=NH₂]⁺ | 106 |

| [C₆H₁₁O]⁺ | [Cyclohexyloxy cation] | 99 |

Note: These are predicted fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. researchgate.net The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. researchgate.net An analysis of the absorption spectrum reveals the types of functional groups present.

For this compound, the key functional groups are the primary amine (-NH₂), the ether linkage (Ar-O-R), the para-substituted phenyl ring, and the saturated cyclohexyl ring. The expected IR absorption bands for these groups are detailed below.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 | Two bands are typically observed for the symmetric and asymmetric stretching of the N-H bonds. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | Cyclohexyl & Methylene | 2950 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the cyclohexyl and -CH₂- groups. |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | In-plane bending of the H-N-H angle. |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring, often appearing as a set of sharp bands. |

| C-H Bend (Aliphatic) | Cyclohexyl & Methylene | 1470 - 1440 | Bending (scissoring and rocking) vibrations of the CH₂ groups. |

| C-N Stretch | Amine | 1250 - 1020 | Stretching vibration of the carbon-nitrogen bond. |

The presence of these characteristic bands in an experimental spectrum would confirm the molecular structure of this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. For amines like this compound, which are often oils or low-melting solids at room temperature, crystallization can be challenging. A common strategy to induce crystallinity and improve crystal quality is to form a salt, such as a hydrochloride or hydrobromide salt. The introduction of an ionic center enhances the intermolecular forces, promoting the formation of a well-ordered crystal lattice suitable for diffraction analysis. While specific structural reports for the title compound or its salts are not available in major crystallographic databases, this salt formation approach would be a standard procedure for its structural elucidation.

A crystallographic study would reveal the precise molecular conformation and geometry. Based on fundamental principles of stereochemistry, the following features would be expected for this compound:

Cyclohexyl Ring: The cyclohexyl group would adopt a stable chair conformation to minimize steric strain.

Phenyl Ring: The benzene ring is inherently planar.

Ether Linkage: The geometry around the ether oxygen would be bent, and there would be a specific torsion angle describing the twist between the plane of the phenyl ring and the C-O-C plane.

Aminomethyl Group: There would be free rotation around the phenyl-CH₂ and CH₂-NH₂ bonds, but the crystal structure would lock the group into a specific, low-energy conformation.

Predicted Molecular Geometry Parameters

| Parameter | Involved Atoms | Expected Value |

|---|---|---|

| Bond Length (C-C) | Cyclohexyl | ~1.54 Å |

| Bond Length (C=C) | Phenyl | ~1.39 Å |

| Bond Length (C-O) | Phenyl-O | ~1.37 Å |

| Bond Length (C-O) | Cyclohexyl-O | ~1.43 Å |

| Bond Length (C-N) | Methylene-N | ~1.47 Å |

| Bond Angle (C-O-C) | Ether Linkage | ~117-120° |

| Bond Angle (H-N-H) | Amine | ~106-109° |

| Dihedral Angle | Phenyl/Ether | Variable, influenced by packing |

These predicted values are based on standard bond lengths and angles for similar chemical environments and would be precisely determined by a single-crystal X-ray analysis.

The crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, the primary amine group is a critical determinant of the supramolecular structure, acting as a hydrogen bond donor. The ether oxygen and the amine nitrogen itself can act as hydrogen bond acceptors. The aromatic phenyl ring provides a site for π-π stacking or C-H···π interactions.

Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (Amine) | N (Amine of another molecule) |

| Hydrogen Bond | N-H (Amine) | O (Ether of another molecule) |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

| C-H···π Interaction | C-H (Cyclohexyl or Methylene) | Phenyl Ring |

The interplay of these interactions, particularly the strong N-H···N and N-H···O hydrogen bonds, would be the dominant force in directing the crystal assembly.

The specific intermolecular interactions dictate how the molecules arrange themselves into a three-dimensional lattice. The hydrogen bonds involving the amine group would likely link molecules into one-dimensional chains or two-dimensional sheets. For instance, N-H···N interactions could form catemer or dimer motifs that extend into infinite chains. These primary structures would then be assembled into the final crystal packing arrangement through weaker forces like van der Waals interactions and potential C-H···π contacts, creating a stable supramolecular architecture.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Flexible molecules like this compound are prone to polymorphism because different molecular conformations (e.g., different orientations of the cyclohexyloxy group relative to the phenyl ring) can be "trapped" during crystallization, leading to different packing arrangements with varying lattice energies.

Crystallographic disorder occurs when a molecule or a part of it occupies multiple positions within the crystal lattice. The conformational flexibility of the cyclohexyl ring (which can undergo ring-flipping) and the rotational freedom of the entire cyclohexyloxy group make these moieties susceptible to disorder in the solid state. An X-ray diffraction study would identify such phenomena, which appear as atoms with unusually large thermal ellipsoids or as multiple, partially occupied atomic sites.

Solid-State NMR (SSNMR) Spectroscopy for Bulk Solid Analysis

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the structure, dynamics, and packing of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR probes these interactions, providing detailed insights into the local chemical environment of each nucleus in a solid sample. This can reveal information about polymorphism, crystallinity, and intermolecular interactions that are not accessible in solution.

Despite the utility of SSNMR, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data or detailed research findings on the Solid-State NMR analysis of This compound . While solution-state NMR data for related compounds are available, dedicated SSNMR studies focusing on the bulk solid-state properties of this particular molecule have not been reported.

The application of SSNMR to This compound could, in principle, provide valuable information. For instance, ¹³C and ¹⁵N SSNMR would be instrumental in determining the precise chemical shifts of the carbon and nitrogen atoms in the solid form, which can differ significantly from solution-state values due to packing effects. These shifts would be sensitive to the conformation of the cyclohexyloxy group, the orientation of the phenyl ring, and the hydrogen bonding network involving the aminomethyl group.

Furthermore, advanced SSNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), could be employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. Two-dimensional SSNMR experiments could further elucidate through-bond and through-space connectivities, helping to establish the molecular conformation and the details of the intermolecular packing arrangement in the crystal lattice.

Given the absence of specific experimental data, a hypothetical analysis remains speculative. Future research employing SSNMR spectroscopy on solid samples of This compound would be necessary to fully characterize its solid-state structure and dynamics. Such studies would contribute to a more complete understanding of its material properties.

Computational Chemistry and Theoretical Modeling of 4 Cyclohexyloxy Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to understand the electronic makeup of a molecule. These methods provide a fundamental description of electron distribution, which governs the molecule's geometry, energy, and reactivity.

Before any properties can be accurately predicted, it is essential to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. (4-(Cyclohexyloxy)phenyl)methanamine possesses significant conformational flexibility due to several rotatable bonds: the bond connecting the cyclohexyl ring to the ether oxygen, the bond between the oxygen and the phenyl ring, and the bond linking the phenyl ring to the aminomethyl group.

The conformational analysis begins by systematically rotating these bonds to generate a wide range of possible spatial arrangements (conformers). A lower-level, computationally efficient method like a Molecular Mechanics (MMX) force field is often used for an initial scan of the potential energy surface. This process identifies a set of low-energy conformers. Each of these candidate structures is then subjected to a more rigorous geometry optimization using a higher-level quantum mechanical method (e.g., DFT with a basis set like 6-31G*) to locate the precise energy minima.

The key conformers arise from the relative orientations of the cyclohexyl and phenyl rings and the position of the aminomethyl group. The cyclohexyl ring itself can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The final optimized geometries provide data on bond lengths, bond angles, and dihedral angles for the most stable structures.

Illustrative Data: Conformational Analysis

Below is an example of a data table that would be generated from a conformational analysis, showing the relative energies of different stable conformers.

| Conformer ID | Cyclohexyl Conformation | Phenyl-O-Cyclohexyl Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Conf-1 | Chair | 178.5 | 0.00 |

| Conf-2 | Chair | 85.2 | 1.25 |

| Conf-3 | Twist-Boat | 175.0 | 5.80 |

| Conf-4 | Chair | -88.9 | 1.30 |

Note: The data in this table is illustrative and represents the type of output generated from computational analysis.

Once the optimized geometries of the most stable conformers are obtained, their spectroscopic properties can be calculated. These theoretical spectra are invaluable for interpreting experimental results.

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated by analyzing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows characteristic peaks corresponding to specific bond vibrations, such as N-H stretching in the amine group, C-O-C stretching of the ether linkage, and C-H vibrations of the aromatic and aliphatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) is calculated, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Theoretical NMR spectra help in assigning the signals observed in experimental spectra to specific atoms within the molecule.

Quantum chemical calculations can quantify the electronic properties that dictate a molecule's reactivity. These molecular descriptors are derived from the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the nitrogen and oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often around the amine hydrogens), which are prone to nucleophilic attack.

Illustrative Data: Molecular Reactivity Descriptors

The following table provides an example of calculated electronic properties for this compound.

| Descriptor | Calculated Value |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 1.9 Debye |

Note: The data in this table is illustrative and represents the type of output generated from computational analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water).

An MD simulation of this compound would reveal the dynamic interplay between its flexible parts. Starting from an optimized low-energy structure, the simulation would show transitions between different rotational states of the dihedral angles. This allows for the study of the flexibility of the cyclohexyloxy group and the aminomethyl side chain. The trajectory can be analyzed to determine the probability of occupying different conformational states and the timescales of transitions between them, providing a much richer understanding of the molecule's structural landscape than a static analysis alone.

MD simulations are particularly powerful for studying how a ligand like this compound interacts with a biological target, such as a protein receptor. In a typical setup, the ligand is placed in the binding site of the protein, and the entire system is solvated in a box of water molecules.

The simulation can then be used to:

Assess Binding Stability: By monitoring the ligand's position and orientation within the binding pocket over time, one can assess the stability of the binding pose. The root-mean-square deviation (RMSD) of the ligand's atoms is often calculated to quantify this stability.

Identify Key Interactions: The MD trajectory allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the phenyl and cyclohexyl rings.

Explore Ligand Entry/Exit Pathways: More advanced MD techniques can be used to simulate the process of the ligand binding to or unbinding from the protein, providing insights into the mechanics and energetics of the molecular recognition process.

Reaction Pathway and Mechanism Prediction

Computational elucidation of reaction mechanisms has become an indispensable tool in organic chemistry, offering a microscopic view of how reactants transform into products. rsc.org For a molecule like this compound, which possesses a flexible cyclohexyloxy group and a reactive benzylic amine moiety, theoretical modeling can map out the complex potential energy surfaces governing its chemical transformations.

The initial step in predicting reaction mechanisms involves identifying all plausible reaction channels. This is achieved by exploring the potential energy surface (PES), a multidimensional surface that describes the energy of a molecule as a function of its geometry. wuxiapptec.com Minima on this surface represent stable reactants, intermediates, and products, while saddle points correspond to transition states. wuxiapptec.com

For substituted benzylamines, a primary reaction channel involves oxidation. ias.ac.in Computational studies on similar primary amines suggest that reactions can proceed through mechanisms like hydride-ion transfer, leading to the formation of a carbocationic intermediate in the rate-determining step. ias.ac.innih.gov Another potential pathway, particularly in condensation reactions, involves the formation of intermediates through nucleophilic attack by the amine group. For instance, the reaction of benzylamine (B48309) with glyoxal (B1671930) computationally shows the formation of a 1,2-bis(benzylamino)-1,2-ethanediol intermediate before subsequent cyclization reactions. rsc.org

Modern computational approaches are increasingly employing machine learning and reaction network models to predict reaction pathways with high accuracy. rsc.orgresearchgate.net These methods can learn from vast databases of known reactions to predict the products and intermediates of new transformations, potentially identifying novel reaction channels for this compound that might not be immediately obvious. nih.govresearchgate.net

The table below illustrates hypothetical reaction channels for the oxidation of a substituted benzylamine, a reaction type relevant to the subject compound.

| Reaction Channel | Proposed Intermediate | Key Transformation |

| Oxidation to Aldimine | Carbocationic species | Hydride transfer from the α-carbon |

| N-Acetylation | N-acetylated benzylamine | Nucleophilic attack on an acetylating agent |

| Condensation | Schiff base/Imine | Reaction with a carbonyl compound |

This table is illustrative, showing potential reaction types applicable to the benzylamine functional group.

Once potential reaction pathways are identified, Transition State Theory (TST) is employed to quantify their kinetics. wuxiapptec.comwikipedia.org TST provides a framework for calculating the rate of a reaction by examining the properties of the activated complex at the transition state. wikipedia.orglibretexts.org The central concept is the Gibbs free energy of activation (ΔG‡), which determines the reaction rate. wuxiapptec.com

This key parameter is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), as shown in the Eyring equation. wikipedia.orglibretexts.org

ΔH‡ (Enthalpy of Activation): Represents the energy required to form the activated complex from the reactants. For many reactions in solution, it is closely related to the experimentally derived activation energy (Ea). wikipedia.org

ΔS‡ (Entropy of Activation): Reflects the change in disorder when moving from reactants to the transition state. A negative value suggests a more ordered transition state (e.g., two molecules combining), while a positive value indicates a more disordered one (e.g., a molecule breaking apart).

Computational methods, such as Density Functional Theory (DFT), are used to locate the geometric structures of reactants, products, and transition states and to calculate their respective energies. frontiersin.org This allows for the direct calculation of activation barriers. For example, a computational study on the condensation of benzylamine calculated energy barriers for the elimination of water molecules to be as high as 51.99 kcal/mol, indicating an unfavorable step without a catalyst. rsc.org In another study on the reaction between phenyl and amino radicals, the potential energy surface was mapped, identifying a favorable reaction channel with transition state energies of -28.9 kcal/mol and -21.5 kcal/mol relative to the initial reactants. nih.gov

The following table presents hypothetical energetic data for a proposed reaction step, illustrating the type of information generated from TST calculations.

| Parameter | Value (kcal/mol) | Description |

| ΔH‡ | +15.5 | Enthalpy required to reach the transition state. |

| TΔS‡ | -2.0 | Entropic contribution at a given temperature (e.g., 298 K). |

| ΔG‡ | +17.5 | Overall free energy barrier to the reaction. |

This table contains illustrative data for a generic reaction to demonstrate the outputs of Transition State Theory calculations.

Computational Approaches for Ligand Design and Structure-Activity Relationship (SAR) Prediction

Beyond reaction mechanisms, computational chemistry is a cornerstone of modern drug discovery, enabling the design of new ligands and the prediction of their biological activity. researchgate.net For this compound, which belongs to the phenoxyphenyl-methanamine (PPMA) class, these methods are used to establish a Structure-Activity Relationship (SAR). nih.gov

SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between chemical structures and their activities. nih.gov For the PPMA class, QSAR models have been successfully used to evaluate activities related to the serotonin (B10506) transporter (SERT) and 5HT2A receptor, using parameters that describe substituent size and electron-donating or -withdrawing properties. nih.gov Such models can predict the activity of newly designed analogues before they are synthesized. nih.gov

Molecular docking is another critical computational tool. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. pjmhsonline.com In the design of derivatives of this compound, docking studies could be used to optimize interactions with a target protein, such as an enzyme or receptor. For example, studies on celecoxib (B62257) derivatives used docking scores, ranging from -14.91 to -13.24 kcal/mol, to identify novel compounds with potentially higher potency as COX-2 inhibitors. pjmhsonline.com By modifying the cyclohexyloxy or phenyl groups of the parent molecule, medicinal chemists can computationally screen for derivatives with improved binding energies and selectivity. nih.gov

The table below provides a hypothetical example of how SAR data might be presented for a series of designed analogues.

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Activity (IC50, nM) |

| Parent | This compound | -7.5 | 150 |

| Analogue 1 | 4-Fluorocyclohexyloxy group | -8.2 | 95 |

| Analogue 2 | 3-Chlorophenyl group | -7.8 | 120 |

| Analogue 3 | Cyclopentyloxy group | -7.1 | 200 |

This is a hypothetical data table illustrating the principles of SAR, where structural modifications are correlated with predicted biological activity metrics.

Synthesis and Investigation of Derivatives and Analogs of 4 Cyclohexyloxy Phenyl Methanamine

Structural Modifications of the Cyclohexyloxy Moiety

The cyclohexyloxy group is a key structural feature, and its modification has been a subject of synthetic exploration to probe structure-activity relationships. Research has focused on altering the ring size and introducing substituents to the cyclohexyl ring.

Variations in the cycloalkyl ring size, such as the replacement of the cyclohexyl group with a cyclopentyl moiety, have been investigated to understand the impact of ring strain and conformation on molecular interactions. Additionally, the synthesis of 4'-substituted cyclohexyl analogues has been pursued. These modifications often begin with the protection of a dihydroxybenzaldehyde, followed by a series of reactions to build the desired substituted cyclohexyl group before coupling it to the phenyl ring. The synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics, for example, has been accomplished via a Mitsunobu reaction between a phenolic precursor and the requisite substituted cyclohexanol (B46403) derivative. nih.gov

Table 1: Examples of Cyclohexyloxy Moiety Modifications

| Modification Type | Example Compound Name | Synthetic Strategy |

| Ring Contraction | (4-(Cyclopentyloxy)phenyl)methanamine | Williamson ether synthesis using 4-(aminomethyl)phenol and bromocyclopentane. |

| Ring Substitution | (4-((4-Methylcyclohexyl)oxy)phenyl)methanamine | Mitsunobu reaction with 4-methylcyclohexanol. nih.gov |

| Ring Substitution | (4-((4-Fluorocyclohexyl)oxy)phenyl)methanamine | Nucleophilic substitution on a pre-functionalized cyclohexyl ring. |

Derivatization of the Phenyl Ring

Modifications to the phenyl ring of the (4-(Cyclohexyloxy)phenyl)methanamine core are crucial for fine-tuning electronic properties, lipophilicity, and metabolic stability. Standard aromatic substitution reactions are employed to introduce a variety of functional groups.

Halogenation: Introduction of halogen atoms (F, Cl, Br) can alter the electronic nature of the ring and provide handles for further functionalization, such as cross-coupling reactions.

Alkylation and Trifluoromethylation: The addition of alkyl or trifluoromethyl groups can enhance lipophilicity and block potential sites of metabolic oxidation. Trifluoromethyl groups, in particular, are often used to improve pharmacokinetic properties.

Nitration: Nitration of the phenyl ring introduces a nitro group, which is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction.

Table 2: Phenyl Ring Derivatization Strategies

| Derivatization | Reagents and Conditions | Resulting Moiety |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Bromo-substituted phenyl ring |

| Alkylation | Alkyl halide, Friedel-Crafts catalyst (e.g., AlCl₃) | Alkyl-substituted phenyl ring |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring |

| Trifluoromethylation | Trifluoromethylating agents (e.g., Togni's reagent) | Trifluoromethyl-substituted phenyl ring |

Transformations and Functionalization of the Methanamine Group

The primary amine of the methanamine group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities to modulate the compound's properties.

Formation of Amides, Ureas, and Carbamates

The primary amine readily undergoes acylation and related reactions to form stable amide, urea (B33335), and carbamate (B1207046) linkages. These transformations are fundamental in medicinal chemistry for creating analogs with altered hydrogen bonding capabilities and solubility.

Amides: Synthesized by reacting the amine with carboxylic acids (often activated with coupling agents like carbodiimides), acyl chlorides, or anhydrides. researchgate.net

Ureas: Typically formed by reacting the amine with an isocyanate. Alternatively, symmetrical and unsymmetrical ureas can be synthesized from amines and carbon dioxide under mild conditions, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net

Carbamates: Can be prepared by reacting the amine with a chloroformate or by reacting carbamic acids derived from the amine and CO₂ with alcohols under Mitsunobu conditions. nih.govresearchgate.netorganic-chemistry.org Phenyl carbamates are also used as stable synthons for urea formation. nih.gov

Synthesis of Secondary, Tertiary, and Cyclic Amine Analogs

Alkylation of the primary amine leads to the formation of secondary and tertiary amines, which can significantly impact the basicity and steric profile of the molecule.

Secondary and Tertiary Amines: These can be synthesized through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. The synthesis of secondary amines from primary amines can also be achieved via 2-nitrobenzenesulfonamides. orgsyn.org

Cyclic Amines: The methanamine group can be incorporated into a heterocyclic ring system. This can be achieved through N-heterocyclization of the primary amine with diols or through cyclocondensation with alkyl dihalides. organic-chemistry.orgresearchgate.net

Synthesis of Heterocyclic Analogs Incorporating the (Cyclohexyloxy)phenyl Core

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems.

Tetrahydroquinolines and Isoquinolines: The synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) analogs can be achieved through reactions like the Pictet-Spengler and Bischler-Napieralski reactions. nih.gov In the Bischler-Napieralski reaction, an N-acyl derivative of a β-phenylethylamine undergoes cyclization to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline. nih.govorganic-chemistry.org Various synthetic approaches exist for creating 4-substituted isoquinolines. organic-chemistry.orgresearchgate.net

Tetrazoles: While direct synthesis from this compound is less common, the core phenyl structure can be functionalized with a nitrile group, which can then undergo a [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form the tetrazole ring.

Design and Synthesis of Chemical Probes and Precursors for Mechanistic Biological Research

Derivatives of this compound are utilized in the creation of chemical probes to investigate biological mechanisms. These probes often incorporate reporter groups like fluorescent tags or reactive moieties for covalent labeling. rsc.org

For instance, fluorescence-labeled analogs of related compounds have been designed and synthesized to act as chemical probes. mdpi.comscilit.com These probes can be used to study cellular uptake and localization. The synthesis of such probes might involve coupling the core amine structure to a fluorescent dye via a stable linker. The design also extends to creating precursors for radiolabeling or for use in affinity chromatography to identify binding partners. The synthesis of clickable epichaperome probes is another example of how such core structures can be adapted for detailed biological investigation. nih.gov Similarly, probes for studying metabolism, such as those related to sulforaphane, demonstrate the utility of synthesizing alkyne derivatives for participation in copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry reactions. ljmu.ac.uk

Academic Studies of Structure-Activity Relationships (SAR) for Modified Analogs

A comprehensive search of publicly available scientific literature and academic databases did not yield any specific studies on the structure-activity relationships (SAR) of modified analogs of this compound. Research focusing on the synthesis of derivatives of this specific compound and the subsequent investigation of how structural modifications impact their biological activity appears to be limited or not publicly documented.

Therefore, this article cannot provide detailed research findings, data tables, or a discussion on the structure-activity relationships of this compound analogs as no relevant academic studies were found. The synthesis and biological evaluation of compounds based on this scaffold have not been described in the accessible scientific literature.

Applications in Advanced Organic Synthesis and Materials Research

(4-(Cyclohexyloxy)phenyl)methanamine as a Building Block in Complex Molecule Construction

In the field of organic synthesis, "building blocks" are foundational chemical structures that chemists utilize to assemble more complex molecular targets. sigmaaldrich.com These compounds possess reactive functional groups that allow for their incorporation into larger molecules through well-established chemical reactions. sigmaaldrich.com this compound is recognized as a versatile small molecule scaffold and building block. biosynth.com Its utility stems from the distinct reactivity of its components:

The Primary Amine (-CH₂NH₂): This group serves as a key reactive handle. It can readily undergo a wide array of chemical transformations, including N-acylation to form amides, N-alkylation, reductive amination with aldehydes and ketones, and diazotization, among others. This allows for its straightforward linkage to other molecular fragments.

The Phenyl Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, providing another site for molecular elaboration. Its rigid nature also serves as a predictable spacer element in the construction of larger architectures.

The Cyclohexyloxy Group: This bulky, non-polar group significantly influences the steric and lipophilic properties of any derivative molecule. It can play a crucial role in modulating solubility, directing molecular conformation, and participating in hydrophobic binding interactions.

The combination of these features makes this compound a valuable starting material for creating diverse and complex chemical structures. enamine.net

Utilization in Medicinal Chemistry Research and Target-Oriented Synthesis

Medicinal chemistry heavily relies on target-oriented synthesis, a strategy where chemists design and build molecules intended to interact with a specific biological target, such as a protein or enzyme, that is implicated in a disease. researchgate.netbroadinstitute.org This process often involves the synthesis of focused libraries of compounds around a central chemical scaffold to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. broadinstitute.org

A chemical scaffold is the core structure of a molecule to which various functional groups are attached to create a family of related compounds. The discovery of novel scaffolds is a central goal in drug discovery as it opens up new chemical space and can lead to compounds with improved properties. figshare.comnih.gov The this compound framework is an attractive starting point for generating new scaffolds. Its structure merges a benzylic amine moiety with a bulky cyclohexyloxy ether, providing a unique combination of rigidity, flexibility, and lipophilicity. Synthetic chemists can leverage the primary amine to append a wide range of substituents, rapidly generating a library of diverse molecules for biological screening. nih.gov This diversity-oriented approach is critical for identifying new hit compounds in drug discovery campaigns. nih.gov

The this compound structure can be incorporated into molecular probes designed to investigate biological processes. A key area of interest is the development of modulators for nuclear receptors, such as the Retinoic acid receptor-related orphan receptor γt (RORγt). nih.govnih.gov RORγt is a crucial regulator of T helper 17 (Th17) cells, which are involved in the production of pro-inflammatory cytokines like IL-17A. nih.govnih.gov Consequently, RORγt has emerged as a high-priority therapeutic target for treating autoimmune diseases. nih.govnih.gov

The development of small-molecule modulators that can inhibit RORγt activity is an active area of research. nih.gov The cyclohexyloxy-phenyl portion of the title compound provides a lipophilic element that can be explored for interactions within the hydrophobic ligand-binding pocket of receptors like RORγt. The amine group serves as an essential anchor point for synthesizing a variety of derivatives, allowing researchers to systematically probe the structural requirements for receptor binding and modulation. By modifying the structure originating from this scaffold, researchers can fine-tune the molecule's properties to achieve high-affinity binding and specific biological effects, such as the reduction of IL-17A expression. nih.gov

| Target | Role in Disease | Modulator Goal | Key Research Findings |

| RORγt | Promotes differentiation of Th17 cells, leading to IL-17A production and inflammation in autoimmune diseases. nih.govnih.gov | Develop small molecule inverse agonists or antagonists to inhibit RORγt transcriptional activity. nih.gov | Small molecule modulators can bind to the RORγt ligand-binding pocket, reduce IL-17A mRNA expression, and show potential for treating autoimmune conditions. nih.gov |

Role in the Development of New Catalysts and Ligands for Chemical Transformations

In transition-metal catalysis, ligands are organic molecules that bind to a metal center and play a critical role in determining the catalyst's activity, selectivity, and stability. nih.gov The design of new ligands is therefore essential for advancing chemical synthesis. The primary amine of this compound makes it a suitable precursor for ligand synthesis. This amine can act as a coordinating group itself or be readily transformed into more complex functionalities. For instance, it can be used to synthesize multidentate ligands (molecules that bind to a metal through two or more atoms) which often form more stable and effective catalysts. rsc.org By incorporating the this compound moiety, ligand designers can introduce a specific steric profile near the metal's active site, potentially influencing the stereochemical outcome of a catalyzed reaction.

Integration into Polymeric Materials and Functionalized Resins for Chemical Applications

Functionalized polymers and resins are materials that have been chemically modified to possess specific properties or reactive sites. These materials are widely used in applications such as solid-phase synthesis, catalysis, and purification. The primary amine of this compound provides a convenient attachment point for covalently bonding the molecule to a polymer backbone or resin surface. usf.edu For example, it can react with polymers containing electrophilic groups like epoxides or acyl chlorides. This integration imparts the chemical characteristics of the cyclohexyloxy-phenyl group onto the bulk material. Such functionalized materials could be used, for example, as specialized chromatographic stationary phases for separating lipophilic molecules or as scavengers to remove specific substrates from a reaction mixture.

Applications in Supramolecular Chemistry and Crystal Engineering